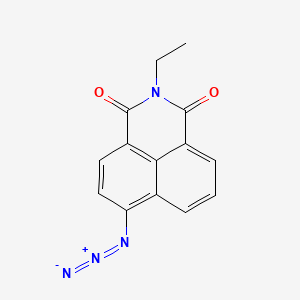

4-Azido-n-ethyl-1,8-naphthalimide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Azido-n-ethyl-1,8-naphthalimide is a compound known for its unique properties as a click-activated fluorescent probe. It is used extensively in biological and chemical research for imaging and labeling purposes. The compound has a molecular weight of 266.25 g/mol and a chemical formula of C14H10N4O2 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-n-ethyl-1,8-naphthalimide typically involves the introduction of an azide group into a 1,8-naphthalimide compound. One common method is through an aromatic nucleophilic substitution reaction. The process involves the reaction of 4-nitro-1,8-naphthalimide with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the substitution of the nitro group with an azide group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same aromatic nucleophilic substitution reaction, with careful control of reaction conditions to ensure high yield and purity. The crude product is typically purified using column chromatography or recrystallization techniques .

化学反应分析

Types of Reactions

4-Azido-n-ethyl-1,8-naphthalimide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common

Common Reagents and Conditions

Substitution: Sodium azide, DMSO, THF, elevated temperatures.

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Various oxidizing agents depending on the desired product

Major Products

Triazoles: Formed from click chemistry reactions.

科学研究应用

Overview

4-Azido-n-ethyl-1,8-naphthalimide is characterized by its azide group, which allows for specific click chemistry reactions. This compound is primarily utilized in biological and chemical research for imaging and labeling purposes. Its molecular weight is 266.25 g/mol, and it has the chemical formula C14H10N4O2. The compound is soluble in dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), making it versatile for various experimental conditions.

Fluorescent Imaging

This compound is extensively used as a probe for dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids. This capability is crucial for understanding cellular processes at a molecular level.

Biological Labeling

The compound has been employed in labeling experiments to track biological molecules in vivo. Its fluorescent properties enable real-time monitoring of protein interactions within living cells.

Chemical Sensing

Research indicates that this compound can be utilized in developing fluorescent chemosensors for detecting various analytes, expanding its application beyond imaging.

Medical Research

The compound is being investigated for its potential in drug delivery systems and diagnostic imaging due to its ability to interact with biological targets selectively.

Proximity Photo-Crosslinking Method

A study developed a method called "Spotlight," utilizing this compound for proximity photo-crosslinking. This technique allows researchers to identify local protein networks within subcellular compartments under blue light illumination. The study demonstrated that the compound could efficiently capture transient protein interactions, providing insights into dynamic changes in the proteome during stress conditions .

Glycoproteomic Probes

Research has shown that this compound serves as an effective glycoproteomic probe for fluorescent imaging of fucosylated glycoproteins. By generating a fluorescent signal from non-fluorescent precursors, researchers have visualized specific glycosylation patterns on cell surfaces .

作用机制

The mechanism of action of 4-Azido-n-ethyl-1,8-naphthalimide involves its ability to act as a fluorescent probe. Upon activation by click chemistry reactions, the compound emits fluorescence, allowing for the visualization of biological processes. The azide group facilitates the attachment of the probe to target molecules, enabling dynamic imaging and tracking. The compound interacts with glycoproteins and glycolipids, making it useful for studying cellular processes .

相似化合物的比较

Similar Compounds

4-Nitro-1,8-naphthalimide: Precursor to 4-Azido-n-ethyl-1,8-naphthalimide, used in similar applications.

4-Ethynyl-n-ethyl-1,8-naphthalimide: Another click-activated fluorescent probe with similar properties.

1,8-Naphthalimide Derivatives: A broad class of compounds with various functional groups, used in fluorescent imaging and sensing

Uniqueness

This compound is unique due to its azide group, which allows for specific click chemistry reactions. This makes it particularly useful for applications requiring precise labeling and imaging. Its high fluorescence quantum yield and stability under various conditions further enhance its utility in scientific research .

生物活性

4-Azido-n-ethyl-1,8-naphthalimide (AzNP) is a compound of significant interest in biological research due to its unique photophysical properties and its role as a fluorescent probe. This article delves into the biological activity of AzNP, highlighting its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure : AzNP is characterized by an azide group attached to the n-ethyl-1,8-naphthalimide scaffold. This structure allows it to participate in photo-crosslinking reactions when exposed to light.

Mechanism of Action : Upon irradiation with blue light, the azide group in AzNP generates a highly reactive aryl nitrene species. This reactive intermediate can covalently bond with nearby biomolecules, facilitating the study of protein-protein interactions and cellular dynamics in live cells. The compound's ability to act as a photo-crosslinking agent has been effectively utilized in various biological contexts, including the investigation of RNA-protein interactions and glycoprotein fucosylation .

Biological Applications

AzNP has found numerous applications in biological research:

- Fluorescent Imaging : It serves as a probe for dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids. This capability is crucial for understanding cellular processes and interactions at a molecular level .

- Protein Labeling : AzNP has been employed for labeling proteins in living cells, enabling researchers to track biological molecules in real-time .

- Chemical Sensing : The compound is also being explored for use in developing fluorescent chemosensors to detect various analytes, expanding its utility beyond imaging.

1. Proximity Photo-Crosslinking Method (Spotlight)

A study developed a method called "Spotlight," which utilizes AzNP to facilitate proximity photo-crosslinking. This technique allows for the identification of local protein networks within subcellular compartments under blue light illumination. The study demonstrated that AzNP could efficiently capture transient protein interactions, providing insights into dynamic changes in the proteome during stress conditions .

2. Glycoproteomic Probes

Research has shown that AzNP can be used as a glycoproteomic probe for fluorescent imaging of fucosylated glycoproteins. By generating a fluorescent signal from non-fluorescent precursors, researchers have been able to visualize specific glycosylation patterns on cell surfaces .

The biochemical properties of AzNP include:

- Solubility : The compound is soluble up to 10 mM in dimethyl sulfoxide (DMSO) and 100 mM in tetrahydrofuran (THF), making it suitable for various experimental conditions.

- Interaction with Biomolecules : AzNP primarily targets glycoproteins and glycolipids, influencing their fucosylation status. This interaction is vital for understanding cellular signaling pathways and disease mechanisms .

Research Findings

Recent studies have highlighted the following findings regarding AzNP:

- Dynamic Imaging Capabilities : AzNP enables real-time monitoring of cellular processes through its fluorescent properties, allowing researchers to observe changes in glycosylation patterns during cellular events .

- Efficiency of Crosslinking : The efficiency of AzNP-induced crosslinking has been demonstrated to be rapid, occurring within minutes under blue light exposure, which is advantageous for studying fast biological processes .

属性

IUPAC Name |

6-azido-2-ethylbenzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c1-2-18-13(19)9-5-3-4-8-11(16-17-15)7-6-10(12(8)9)14(18)20/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRPPRRYIDIPID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C3C(=C(C=C2)N=[N+]=[N-])C=CC=C3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) facilitate proximity photo-crosslinking? What are the downstream effects of this interaction?

A1: this compound (AzNP) functions as a photo-crosslinking agent when exposed to blue light. [] Upon irradiation, the azide group within AzNP is converted into a highly reactive aryl nitrene species. This reactive intermediate can then form covalent bonds with nearby molecules, effectively "crosslinking" them together. [] This crosslinking can capture transient protein-protein interactions in living cells, which can be further analyzed to identify interacting partners and study dynamic changes in protein complexes.

Q2: What are the advantages of using this compound (AzNP) for studying protein interactions compared to other methods?

A2: The use of this compound (AzNP) in conjunction with blue light offers several advantages for studying protein interactions:

- Spatial and Temporal Control: The crosslinking reaction can be precisely controlled by the application of blue light, allowing researchers to capture interactions within specific subcellular compartments or at defined time points. []

- Compatibility with Live Cells: AzNP can be used in living cells, allowing researchers to study protein interactions in their native environment. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。